molecular formula C8H10N2O3S B13022158 Methyl 5-methyl-3-ureidothiophene-2-carboxylate

Methyl 5-methyl-3-ureidothiophene-2-carboxylate

Cat. No.: B13022158
M. Wt: 214.24 g/mol
InChI Key: JJYIOEXWJYFTMK-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-ureidothiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with a ureido group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-3-ureidothiophene-2-carboxylate typically involves the reaction of methyl 5-methylthiophene-2-carboxylate with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-ureidothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ureido group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ureido group can produce amines.

Scientific Research Applications

Methyl 5-methyl-3-ureidothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-3-ureidothiophene-2-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-ureidothiophene-3-carboxylate
  • Methyl 5-chloro-2-ureidothiophene-3-carboxylate

Uniqueness

Methyl 5-methyl-3-ureidothiophene-2-carboxylate is unique due to the presence of the methyl group at the 5-position of the thiophene ring, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and modify its interaction with molecular targets compared to its halogenated analogs .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

methyl 3-(carbamoylamino)-5-methylthiophene-2-carboxylate

InChI

InChI=1S/C8H10N2O3S/c1-4-3-5(10-8(9)12)6(14-4)7(11)13-2/h3H,1-2H3,(H3,9,10,12)

InChI Key

JJYIOEXWJYFTMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(=O)OC)NC(=O)N

Origin of Product

United States

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